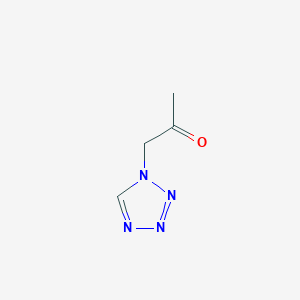
1-(1{H}-tetrazol-1-yl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1{H}-Tetrazol-1-yl)acetone is an organic compound featuring a tetrazole ring attached to an acetone moiety. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in various fields, including medicinal chemistry, material science, and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1{H}-Tetrazol-1-yl)acetone can be synthesized through a heterocyclization reaction involving primary amines, orthoesters, and azides. One common method involves the reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . Another approach includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production of tetrazole derivatives often involves eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1{H}-Tetrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.
Reduction: Reduction reactions can convert tetrazoles into their corresponding amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Tetrazolium salts.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1{H}-Tetrazol-1-yl)acetone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in DNA synthesis and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the production of explosives, propellants, and as a stabilizer in photography
Mecanismo De Acción
The mechanism of action of 1-(1{H}-tetrazol-1-yl)acetone involves its interaction with molecular targets through its electron-rich tetrazole ring. This ring can stabilize negative charges by delocalizing electrons, making it advantageous for receptor-ligand interactions. The compound’s ability to penetrate cell membranes due to its solubility in lipids enhances its effectiveness in biological systems .
Comparación Con Compuestos Similares
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group, used in similar applications.
1-(2-Pyridyl)tetrazole: Another tetrazole derivative with a pyridyl group, known for its use in coordination chemistry.
Uniqueness: 1-(1{H}-Tetrazol-1-yl)acetone is unique due to its acetone moiety, which imparts distinct chemical reactivity and solubility properties compared to other tetrazole derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
1-(tetrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAQFMJYDODWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2928766.png)
![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)

![6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane](/img/structure/B2928773.png)

![N-(2-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2928776.png)
![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)


![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2928782.png)

![1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2928786.png)
